molecular formula C11H5N3 B12276460 2-(3-Cyanobenzylidene)malononitrile

2-(3-Cyanobenzylidene)malononitrile

Cat. No.: B12276460
M. Wt: 179.18 g/mol
InChI Key: KLJAZYOWHGTDAA-UHFFFAOYSA-N
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Description

Benzonitrile, 3-(2,2-dicyanoethenyl): . This compound is characterized by the presence of a benzonitrile group substituted with a 2,2-dicyanoethenyl group at the 3-position. It is a versatile compound used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzonitrile, 3-(2,2-dicyanoethenyl) can be synthesized through several methods. One common method involves the reaction of 3-cyanobenzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 3-(2,2-dicyanoethenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzonitrile, 3-(2,2-dicyanoethenyl) is used as a building block in organic synthesis. It is employed in the synthesis of heterocyclic compounds and as a precursor for various functionalized materials .

Biology and Medicine: In biological research, this compound is used in the development of novel pharmaceuticals. Its derivatives have shown potential as antimicrobial and anticancer agents .

Industry: In the industrial sector, Benzonitrile, 3-(2,2-dicyanoethenyl) is used in the production of polymers and dyes . It serves as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of Benzonitrile, 3-(2,2-dicyanoethenyl) involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various reactions. Its nitrile groups can participate in cycloaddition reactions, forming heterocyclic compounds. The presence of the dicyanoethenyl group enhances its reactivity and allows for the formation of stable intermediates .

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 3-(2,2-dicyanoethenyl) is unique due to its specific substitution pattern and the presence of both nitrile and dicyanoethenyl groups. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C11H5N3

Molecular Weight

179.18 g/mol

IUPAC Name

2-[(3-cyanophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C11H5N3/c12-6-10-3-1-2-9(4-10)5-11(7-13)8-14/h1-5H

InChI Key

KLJAZYOWHGTDAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=C(C#N)C#N

Origin of Product

United States

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